
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H40OSi2. It is a derivative of disiloxane, characterized by the presence of two heptyl groups and four methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of alkenes or alkynes with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of Si-H bonds to unsaturated carbon-carbon bonds, resulting in the formation of the desired disiloxane derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale hydrosilylation reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Typically performed with Karstedt’s catalyst at moderate temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrosilylation: Formation of various organosilicon compounds.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Scientific Research Applications
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of Si-H bonds to unsaturated carbon-carbon bonds. The presence of heptyl and methyl groups enhances its reactivity and stability, making it an effective reagent in various chemical processes .
Comparison with Similar Compounds
1,3-Diheptyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: Used as a starting material for the synthesis of substitution products with tetrachlorides of silicon and tin.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Employed in the preparation of silicon-modified polyamides.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
18544-27-9 |
|---|---|
Molecular Formula |
C18H42OSi2 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
heptyl-[heptyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C18H42OSi2/c1-7-9-11-13-15-17-20(3,4)19-21(5,6)18-16-14-12-10-8-2/h7-18H2,1-6H3 |
InChI Key |
SLOIAUPBXLDNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


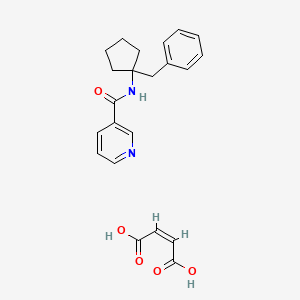
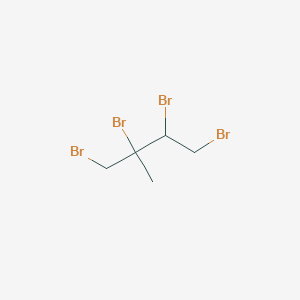

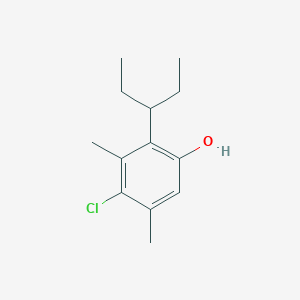
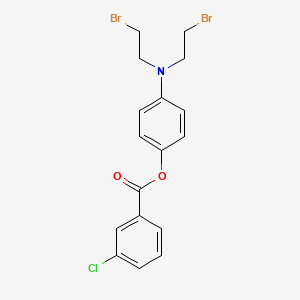
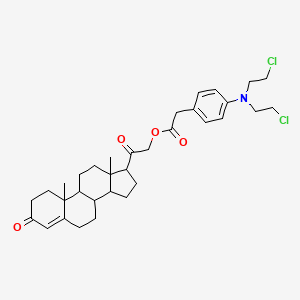
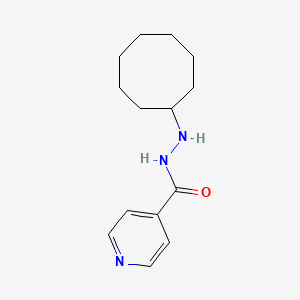
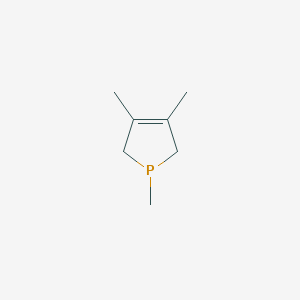
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)

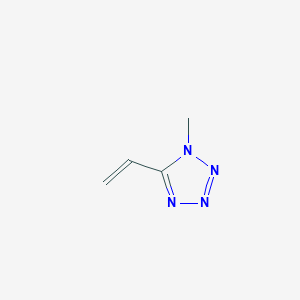

![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)

